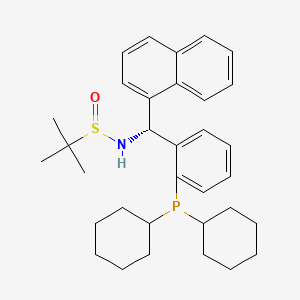
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a phosphanyl group, a naphthalene ring, and a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl group and the incorporation of the naphthalene ring. One common method involves the reaction of a naphthylmethylamine derivative with a phosphanyl chloride compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group produces amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as hydrogenation, cross-coupling, and asymmetric synthesis.
Biology and Medicine
While specific biological applications are less common, the compound’s potential as a chiral ligand makes it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure compounds, which are important in drug development and other biomedical research.
Industry
In industrial settings, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical reactions makes it a valuable tool for large-scale synthesis.
Mecanismo De Acción
The mechanism by which ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its function as a ligand. It coordinates with metal centers in catalytic cycles, stabilizing transition states and facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups The dicyclohexylphosphanyl group provides steric bulk and electronic properties that can influence the reactivity and selectivity of the compound in catalytic processes
Propiedades
Fórmula molecular |
C33H44NOPS |
|---|---|
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37?/m1/s1 |
Clave InChI |
XOQCFCSVKDTFQO-ZIQZBVCVSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



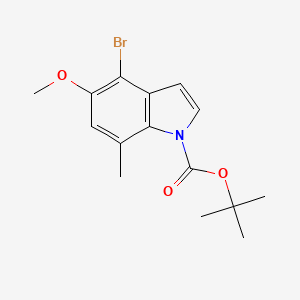
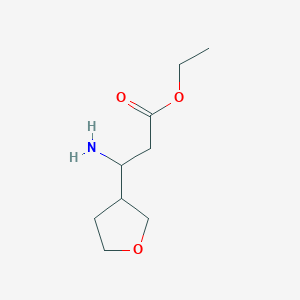
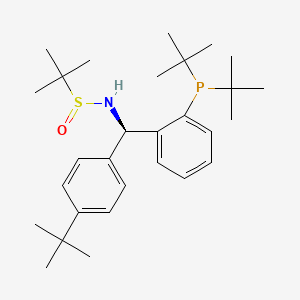


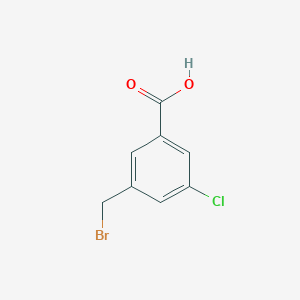
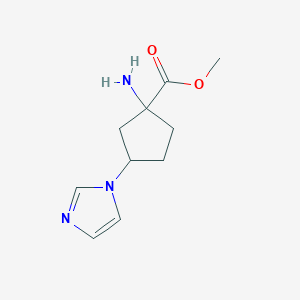
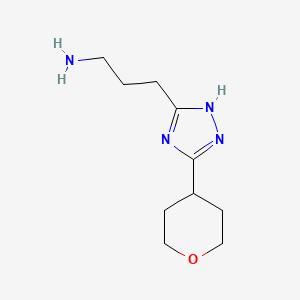
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
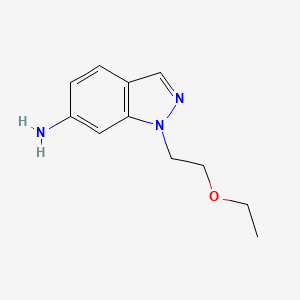
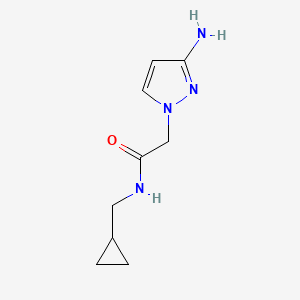
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)

